N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme called PDE10A, which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Mécanisme D'action
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide works by inhibiting the activity of the enzyme PDE10A, which is involved in the degradation of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide and cGMP in the brain. By inhibiting PDE10A, the levels of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide and cGMP are increased, which leads to the activation of various signaling pathways in the brain that are involved in regulating cognitive function, motor activity, and mood.
Biochemical and Physiological Effects:
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. It increases the levels of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide and cGMP in the brain, which leads to the activation of various signaling pathways that are involved in regulating cognitive function, motor activity, and mood. It has also been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDE10A, which makes it an ideal tool for studying the role of PDE10A in various neurological disorders. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for the research on N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide. One direction is to further investigate its therapeutic potential in various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of drug addiction and depression. Additionally, there is a need to develop more potent and selective inhibitors of PDE10A, which can lead to the development of more effective therapies for these diseases.
Applications De Recherche Scientifique
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. Additionally, it has also been studied for its potential use in the treatment of drug addiction and depression.
Propriétés
IUPAC Name |
N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O/c18-12-10(13(19)15(21)16(22)14(12)20)8-25-7-6-11(24-25)23-17(26)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLZRKMDILNHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.